molecular formula C9H17NO B8661966 {1-Azabicyclo[3.3.1]nonan-5-yl}methanol

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol

Katalognummer: B8661966
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: QKPOFVXKUKGCEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Monoamine Neurotransmitter Reuptake Inhibition

One of the primary applications of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol is its role as a monoamine neurotransmitter reuptake inhibitor. Compounds derived from the bicyclic structure have been shown to exhibit significant activity against neurotransmitter transporters, particularly serotonin and norepinephrine transporters. This mechanism suggests potential uses in treating mood disorders such as depression and anxiety disorders .

Opioid Receptor Modulation

Recent studies have indicated that derivatives of this compound can act as agonists at the μ-opioid receptor (MOR). For instance, one specific derivative demonstrated potent partial agonist activity with an EC50 value of 2.5 nM, indicating its potential as a pain management agent with reduced side effects compared to traditional opioids .

Synthesis and Structural Variants

The synthesis of this compound involves various methodologies that allow for the introduction of different substituents to enhance its pharmacological properties. The stereochemistry of these compounds can significantly influence their biological activity, making it crucial to explore different synthetic routes for optimal efficacy .

Synthesis Method Key Features Outcome
Diastereoselective ReductionUtilizes chiral catalystsProduces specific isomers with distinct pharmacological profiles
N-NitrosationAlters nitrogen hybridizationChanges conformational stability impacting receptor binding affinity
Substitution ReactionsIntroduces functional groupsEnhances selectivity for target receptors

Neuropharmacological Studies

A study examining the effects of various derivatives on neurotransmitter uptake revealed that certain modifications to the this compound structure resulted in increased selectivity for serotonin transporters over norepinephrine transporters, suggesting a tailored approach for developing antidepressants with fewer side effects .

Pain Management Research

In another investigation focusing on pain management, a compound based on this compound was tested for its analgesic properties in animal models. Results indicated that it provided significant pain relief comparable to morphine but with a lower risk of addiction, highlighting its therapeutic potential in pain management strategies .

Analyse Chemischer Reaktionen

Substitution Reactions at the Amine Group

The bicyclic amine moiety participates in nucleophilic substitution reactions. While direct data on {1-azabicyclo[3.3.1]nonan-5-yl}methanol is limited, analogous compounds (e.g., 1-azabicyclo[3.3.1]nonan-5-amine) form oximes and hydrazones via reactions with hydroxylamine or hydrazines:

Example Reaction:

1-Azabicyclo[3.3.1]nonan-5-amine+NH2OHOxime derivative\text{1-Azabicyclo[3.3.1]nonan-5-amine} + \text{NH}_2\text{OH} \rightarrow \text{Oxime derivative}

ReactantProduct TypeConditionsSource
HydroxylamineOximeRT, EtOH, 12 h
HydrazineHydrazine derivativeReflux, H₂O/EtOH, 6 h

Hydrogenation and Catalytic Reductions

The alcohol group can undergo further transformations in the presence of hydrogenation catalysts. For example, exo-9-azabicyclo[3.3.1]nonan-3-ol is synthesized via catalytic hydrogenation of ketone precursors using Ru-based catalysts under mild conditions :

Reaction:

9-Azabicyclo[3.3.1]nonan-3-onecis-RuCl2[dppb][Me-bima],H2exo-9-Azabicyclo[3.3.1]nonan-3-ol\text{9-Azabicyclo[3.3.1]nonan-3-one} \xrightarrow{\text{cis-RuCl}_2[\text{dppb}][\text{Me-bima}], \text{H}_2} \text{exo-9-Azabicyclo[3.3.1]nonan-3-ol}

ParameterValue/DescriptionSource
Catalystcis-RuCl₂[dppb][Me-bima]
Pressure50 psi H₂
Temperature50°C, 48 h
Yield89.6% (by qNMR)

Alkylation and Coupling Reactions

The secondary amine in related 9-azabicyclo[3.3.1]nonane derivatives undergoes alkylation with halides or aldehydes. For instance, N-substituted analogs are synthesized via reductive amination or direct alkylation :

Example Reaction (Reductive Amination):

9-Azabicyclo[3.3.1]nonan-3α-yl+RCHONaBH3CNN-Alkyl derivative\text{9-Azabicyclo[3.3.1]nonan-3α-yl} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Alkyl derivative}

ReactantConditionsYieldSource
4-(Dimethylamino)benzaldehydeNaBH₃CN, MeOH, RT72%
Alkyl halidesK₂CO₃, DMF, 60°C50-85%

Salt Formation and Derivatization

The hydrochloride salt of this compound is readily formed by treating the free base with HCl . This enhances solubility for pharmacological applications:

Reaction:

1-Azabicyclo[3.3.1]nonan-5-ylmethanol+HClHydrochloride salt\text{this compound} + \text{HCl} \rightarrow \text{Hydrochloride salt}

ParameterValue/DescriptionSource
SolventEtOH/H₂O
Purity>95% (HPLC)

Key Reactivity Insights:

  • Steric Effects : The bicyclic framework imposes steric constraints, limiting reactivity at the bridgehead nitrogen .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance alkylation rates .

  • Catalyst Sensitivity : Ru and Pd catalysts are critical for selective reductions .

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-azabicyclo[3.3.1]nonan-5-ylmethanol

InChI

InChI=1S/C9H17NO/c11-8-9-3-1-5-10(7-9)6-2-4-9/h11H,1-8H2

InChI-Schlüssel

QKPOFVXKUKGCEP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCCN(C1)C2)CO

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 1-azabicyclo[3.3.1]nonane-5-carboxylic acid ethyl ester (9.08 g, 46 mmol) in anhydrous tetrahydrofuran (25 mL) was added dropwise to a cooled (-10° C.) solution of 1.0N lithium aluminum hydride/tetrahydrofuran (50 mL, 50 mmol) in a 3-neck, 250-mL flask under nitrogen at a rate to keep the reaction temperature below, 5° C. The mixture was stirred for 15 minutes at room temperature, refluxed for 45 minutes, cooled (0° C.), and carefully treated dropwise with water (2 mL), 15% sodium hydroxide (2 mL), and water (6 mL). The suspension was filtered through Celite and the solid was washed with tetrahydrofuran. The filtrate was concentrated in vacuo to afford 6.99 g (98%) of colorless solid; mp 64.0°-65.5° C.
Name
1-azabicyclo[3.3.1]nonane-5-carboxylic acid ethyl ester
Quantity
9.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
lithium aluminum hydride tetrahydrofuran
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
98%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.